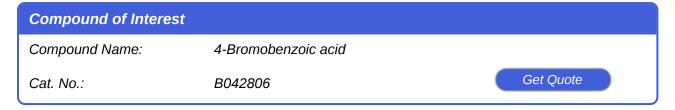


# An In-depth Technical Guide to the Physical Properties of 4-Bromobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**4-Bromobenzoic acid** (CAS No: 586-76-5) is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. A thorough understanding of its physical properties is paramount for its effective application in research and development, ensuring process optimization, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physical and spectroscopic properties of **4-bromobenzoic acid**, complete with detailed experimental protocols for their determination.

## **Core Physical Properties**

The fundamental physical characteristics of **4-Bromobenzoic acid** are summarized in the tables below, providing a consolidated reference for researchers.

## **General and Chemical Properties**



Property	Value	Source(s)
Molecular Formula	C7H5BrO2	[1][2][3]
Molecular Weight	201.02 g/mol	[1][2]
Appearance	White to pale cream or pale yellow crystalline powder	[1][4]
Odor	Odorless	[3]

**Physicochemical Properties** 

Property	- Value	Source(s)
Melting Point	251 - 258 °C	[3][4][5]
Boiling Point	~300 °C (decomposes)	[6]
Density	1.894 g/cm <sup>3</sup>	[3][6]
рКа	3.97	[6]

**Solubility Profile** 

Solvent	Solubility	Source(s)
Water	Slightly soluble, especially in hot water	[2][3][7]
Ethanol	Soluble	[2][7]
Ether	Soluble	[7][8]
Acetone	Soluble	[7]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Bromobenzoic acid**.

## Infrared (IR) Spectroscopy



The IR spectrum of **4-Bromobenzoic acid** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch, C-Br stretching, and aromatic C-H and C=C bending vibrations.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: The proton NMR spectrum typically shows signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns are indicative of the para-substitution pattern. A broad singlet corresponding to the acidic proton of the carboxylic acid is also observed, which can be exchanged with D<sub>2</sub>O.
- ¹³C NMR: The carbon NMR spectrum displays distinct signals for the seven carbon atoms in the molecule, including the carboxyl carbon, the carbon atom bonded to the bromine, and the aromatic carbons.

#### **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **4-Bromobenzoic acid** reveals a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br isotopes in approximately a 1:1 ratio). Fragmentation patterns can provide further structural information.

## **Experimental Protocols**

The following sections detail the standard methodologies for determining the key physical properties of **4-Bromobenzoic acid**.

#### **Melting Point Determination**

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)



- Thermometer
- Spatula
- · Mortar and pestle

#### Procedure:

- A small amount of dry **4-Bromobenzoic acid** is finely powdered using a mortar and pestle.
- A capillary tube is packed with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- The packed capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the entire sample becomes a clear liquid (T<sub>2</sub>) are recorded. The melting point range is reported as T<sub>1</sub> T<sub>2</sub>.[1][4][6]

#### **Boiling Point Determination**

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since **4-Bromobenzoic acid** decomposes at its atmospheric boiling point, determination is typically performed under reduced pressure.

#### Apparatus:

- Distillation apparatus (for high-boiling liquids) or a Thiele tube setup
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer



· Heating mantle or oil bath

Procedure (Thiele Tube Method):

- A small amount of **4-Bromobenzoic acid** is placed in a small test tube.
- A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the sample.
- The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.[9][10][11]

## **Solubility Determination**

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

#### Apparatus:

- Test tubes or small vials
- Spatula
- Vortex mixer or magnetic stirrer
- Water bath (for temperature control)
- Analytical balance

#### Procedure:



- A known volume of the desired solvent (e.g., 1 mL) is placed in a test tube.
- A small, weighed amount of **4-Bromobenzoic acid** is added to the solvent.
- The mixture is agitated (vortexed or stirred) for a set period to facilitate dissolution.
- If the solid dissolves completely, more is added in small, weighed increments until a saturated solution is formed (i.e., excess solid remains).
- The total mass of the dissolved solid is recorded to determine the solubility, often expressed in g/100 mL or mol/L. This process can be repeated at different temperatures using a water bath.[12][13]

## **Density Determination**

Principle: Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring the volume of a liquid displaced by a known mass of the solid.

#### Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer
- A liquid in which **4-Bromobenzoic acid** is insoluble (e.g., a saturated hydrocarbon)

Procedure (Displacement Method):

- A known mass of 4-Bromobenzoic acid is weighed accurately.
- A graduated cylinder is partially filled with the displacement liquid, and the initial volume (V1) is recorded.
- The weighed solid is carefully added to the graduated cylinder, ensuring no liquid is splashed out.
- The new volume (V<sub>2</sub>) is recorded.
- The volume of the solid is the difference between the final and initial volumes  $(V_2 V_1)$ .



• The density is calculated by dividing the mass of the solid by its volume.[14][15][16]

## pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid. Potentiometric titration is a common method for its determination.

#### Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

#### Procedure:

- A known amount of 4-Bromobenzoic acid is dissolved in a suitable solvent (e.g., a mixture
  of water and ethanol to ensure solubility).
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- The initial pH of the solution is recorded.
- The standardized NaOH solution is added in small, known increments from the burette.
- After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.



• The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[3][17][18]

## **Spectroscopic Analysis Protocols**

a. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of 4-Bromobenzoic acid (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
- The mixture is ground to a very fine powder.
- The powdered mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.
- The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.[7][19]
- b. Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 5-10 mg of 4-Bromobenzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- The sample is shaken until fully dissolved.
- The NMR tube is placed in the spectrometer.

#### Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.[20][21][22]



c. Mass Spectrometry (MS)

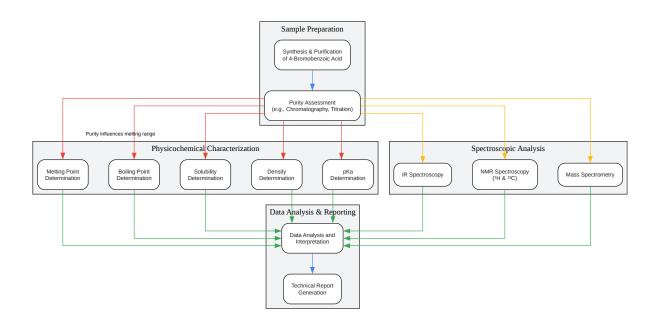
Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is vaporized by heating in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer.[23][24][25]

## **Workflow for Physical Property Determination**

The logical flow for characterizing the physical properties of **4-Bromobenzoic acid** can be visualized as follows:





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Caption: Workflow for the determination of physical properties of 4-Bromobenzoic acid.

## Conclusion



The data and protocols presented in this technical guide offer a comprehensive resource for professionals working with **4-Bromobenzoic acid**. Accurate determination and understanding of these physical properties are fundamental to its successful application in drug discovery, materials science, and synthetic chemistry. By following standardized experimental procedures, researchers can ensure the quality and reliability of their data, leading to more robust and reproducible scientific outcomes.

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